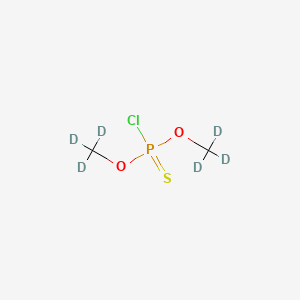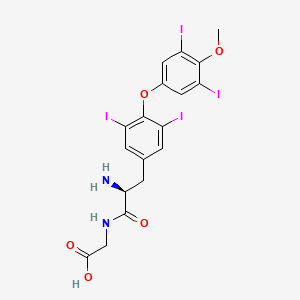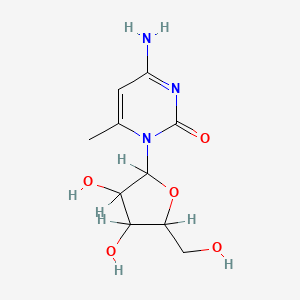
6-Methylcytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methylcytidine is a modified nucleoside derived from cytidine, where a methyl group is attached to the sixth carbon of the cytosine ring. This modification is part of the broader category of RNA modifications that play crucial roles in regulating various biological processes. The presence of this compound in RNA can influence RNA stability, structure, and interactions with proteins, thereby affecting gene expression and cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylcytidine typically involves the methylation of cytidine. One common method is the use of methyl iodide as a methylating agent in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the purification of the product using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Methylcytidine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form hydroxymethyl or formyl derivatives.
Reduction: Reduction reactions can convert the methyl group back to a hydrogen atom.
Substitution: The methyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions include hydroxymethylcytidine, formylcytidine, and various substituted cytidine derivatives .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 6-Methylcytidine involves its incorporation into RNA, where it can affect RNA-protein interactions and RNA stability. The methyl group can alter the electrostatic charge and hydrophobic surface of the RNA molecule, influencing its base pairing and interactions with other molecules. This modification can modulate gene expression by affecting RNA processing, nuclear export, and translation .
Comparaison Avec Des Composés Similaires
5-Methylcytidine: Another methylated cytidine derivative, where the methyl group is attached to the fifth carbon of the cytosine ring.
N4-Methylcytidine: A derivative with a methyl group attached to the nitrogen at the fourth position of the cytosine ring.
N4,N4-Dimethylcytidine: A compound with two methyl groups attached to the nitrogen at the fourth position.
Comparison: 6-Methylcytidine is unique due to its specific methylation at the sixth carbon, which can lead to distinct biological effects compared to other methylated cytidine derivatives. For instance, while 5-Methylcytidine is primarily involved in DNA methylation and gene silencing, this compound’s role is more focused on RNA modifications and their impact on RNA stability and translation .
Propriétés
Numéro CAS |
16710-12-6 |
|---|---|
Formule moléculaire |
C10H15N3O5 |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylpyrimidin-2-one |
InChI |
InChI=1S/C10H15N3O5/c1-4-2-6(11)12-10(17)13(4)9-8(16)7(15)5(3-14)18-9/h2,5,7-9,14-16H,3H2,1H3,(H2,11,12,17) |
Clé InChI |
LSNXXQLUOJPKHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



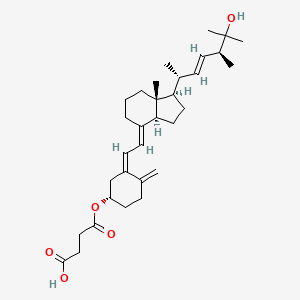
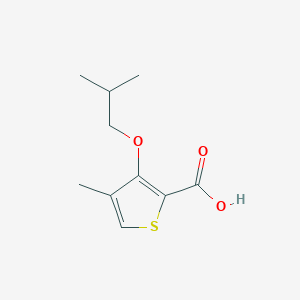

![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
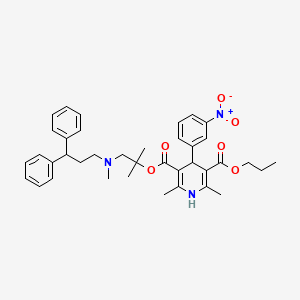
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)


